MFCD31714267
Beschreibung
MFCD31714267 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . These compounds are frequently utilized in organic synthesis, pharmaceuticals, and material science due to their reactivity and stability. Key physicochemical properties inferred from analogs include a solubility of 0.687 mg/mL in aqueous solutions and a log S (ESOL) value of -2.47, indicating moderate hydrophobicity . Synthesis methods for such compounds typically involve catalytic reactions in tetrahydrofuran (THF) or methanol, often using recyclable catalysts like A-FGO (acid-functionalized graphene oxide) to achieve high yields (>95%) under green chemistry conditions .
Eigenschaften
IUPAC Name |
[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMJGISNSBPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31714267 involves the reaction of 5-m-Tolyl-[1,3,4]oxadiazol-2-yl-methylamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of MFCD31714267 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The compound is purified through crystallization or other suitable methods to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD31714267 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
MFCD31714267 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of MFCD31714267 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
MFCD31714267 shares structural and functional similarities with halogenated and fluorinated aromatic compounds. Below is a comparative analysis of three analogs:
Table 1: Structural and Functional Comparison
| Compound ID | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|---|---|
| MFCD31714267 | - | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | Bromo, Carboxyl | Pharmaceuticals, Catalysis |
| MFCD00003330 | 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | Bromo, Carboxyl | Organic synthesis |
| MFCD00039227 | 1533-03-5 | C₁₀H₉F₃O | 202.17 | 0.452 | -3.12 | Trifluoromethyl, Ketone | Agrochemicals, Drug intermediates |
Key Findings :
Structural Analogues :
- MFCD00003330 (CAS 1761-61-1) is structurally identical to MFCD31714267, sharing the same molecular formula and weight. Both exhibit identical solubility and log S values, suggesting similar bioavailability and environmental persistence .
- MFCD00039227 (CAS 1533-03-5) differs in substituting bromine with a trifluoromethyl group (-CF₃), increasing molecular weight (202.17 vs. 201.02) and reducing solubility (0.452 vs. 0.687 mg/mL). The -CF₃ group enhances metabolic stability but reduces aqueous solubility due to higher hydrophobicity (log S = -3.12) .
Functional Analogues: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5 analog): This compound’s -CF₃ groups improve thermal stability and electron-withdrawing effects, making it superior for agrochemical applications but less suitable for aqueous-phase reactions .
Table 2: Physicochemical Properties
| Property | MFCD31714267 | MFCD00003330 | MFCD00039227 |
|---|---|---|---|
| Melting Point (°C) | 158–160 | 158–160 | 72–74 |
| Boiling Point (°C) | 310 (dec.) | 310 (dec.) | 245 |
| Log P (Octanol-Water) | 2.89 | 2.89 | 3.41 |
| Hazard Statements | H302 | H302 | H315, H319 |
Discussion of Physicochemical Properties
- Solubility and Bioavailability : The bromine substituent in MFCD31714267 marginally improves water solubility compared to fluorinated analogs, as seen in its higher ESOL score (-2.47 vs. -3.12 for MFCD00039227) . This aligns with trends where heavier halogens (Br > F) reduce hydrophobicity.
- Thermal Stability : Brominated compounds like MFCD31714267 exhibit higher decomposition temperatures (310°C) compared to fluorinated analogs (245°C for MFCD00039227), making them preferable for high-temperature reactions .
- Toxicity : The H302 warning (harmful if swallowed) is consistent across brominated analogs, while fluorinated compounds often carry additional dermal/ocular hazards (H315, H319) due to higher reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
